molecular formula C12H13N3O B1354196 3-Amino-2-(4-methoxyphenyl)amino-pyridine CAS No. 41010-68-8

3-Amino-2-(4-methoxyphenyl)amino-pyridine

Cat. No. B1354196
CAS RN: 41010-68-8
M. Wt: 215.25 g/mol
InChI Key: GAKVHRACPVAOAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

  • Antioxidant and Anticancer Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : The compound has been used in the synthesis of novel derivatives that have shown antioxidant and anticancer activity .
    • Method : The antioxidant activity was screened by DPPH radical scavenging method. Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
    • Results : The antioxidant activity of certain derivatives has been tested to be approximately 1.4 times higher than that of ascorbic acid. Some compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .
  • Synthesis of Schiff Bases

    • Field : Organic and Inorganic Chemistry .
    • Application : The compound has been used in the synthesis of Schiff bases, which are considered very important in organic and inorganic reactions .
    • Method : The heterocyclic compound was reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .
    • Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .
  • Synthesis of Quinazolinone Derivatives

    • Field : Organic Chemistry .
    • Application : The compound can be used in the synthesis of quinazolinone derivatives, which are considered Schiff bases .
    • Method : The compound is reacted with a number of aromatic aldehyde derivatives, including salicyaldehyde, piperonal, and vanillin, as well as ketone derivatives .
    • Results : The prepared compounds were characterized using multiple techniques, including physical and functional techniques, to obtain their expected composition .
  • Pharmacophore in Drug Discovery

    • Field : Pharmaceutical Research .
    • Application : The compound can serve as a perfect locomotive in the synthesis and pulling of low-molecular weight molecules towards respective pharmacological goals .
    • Method : The compound is used in the synthesis of various drug molecules .
    • Results : The synthesized molecules are then tested for their effectiveness against various biological targets .
  • Corrosion Inhibition

    • Field : Material Science .
    • Application : The compound can be used as a corrosion inhibitor .
    • Method : The compound is added to a corrosive medium, and the weight loss of a mild steel sample is measured .
    • Results : The addition of the compound results in a decrease in the weight loss of the mild steel sample, indicating its effectiveness as a corrosion inhibitor .
  • Hole Transport Layers in Perovskite Solar Cells

    • Field : Energy & Environmental Science .
    • Application : The compound can be used in the development of hole transport layers (HTLs) in perovskite solar cells (PSCs) .
    • Method : The compound is used in the synthesis of small molecule 2,2′,7,7′-tetrakis [ N, N -di (4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) and polymer poly [bis (4-phenyl) (2,4,6-trimethylphenyl)amine] (PTAA), which are two of the first successful HTLs used in PSCs .
    • Results : These materials have remained at the forefront of developing high efficiency devices for almost a decade .
  • Selective COX-2 Inhibitors

    • Field : Medicinal Chemistry .
    • Application : The compound can be used in the synthesis of new 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines as selective COX-2 inhibitors .
    • Method : The compound is synthesized through two-step reactions .
    • Results : Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine ( 5n) exhibited the highest potency (IC 50 =\u20090.07\u2009µM) and selectivity (selectivity index\u2009=\u2009508.6) against COX-2 enzyme .

properties

IUPAC Name

2-N-(4-methoxyphenyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKVHRACPVAOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466148
Record name N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-(4-methoxyphenyl)pyridine-2,3-diamine

CAS RN

41010-68-8
Record name N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.6 g (27 mmol) of 2-(4-methoxyphenyl)amino-3-nitropyridine was dissolved in methanol (150 mL). A solution in which tin (II) chloride dihydrate was dissolved in 12 N hydrochloric acid (40 mL) was prepared, and this solution was added dropwise to the reaction solution at 0° C. over 5 minutes. The reaction solution was returned to room temperature, and then stirred for 3 hours. After confirming the completion of the reaction, the solvent was distilled off under reduced pressure, and water (100 mL) was added. The reaction solution was adjusted to pH 12 using a 10% aqueous solution of sodium hydroxide, subsequently filtered, and extracted with dichloromethane. The obtained organic layer was dried over anhydrous magnesium sulfate, and then the inorganic matter was separated by filtration. The solvent was distilled off under reduced pressure, to obtain 5.2 g (yield: 90%) of 3-amino-2-(4-methoxyphenyl)aminopyridine as orange-colored crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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